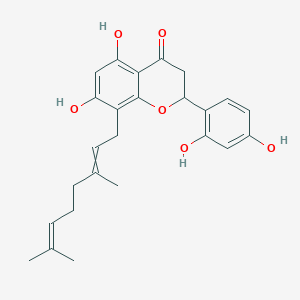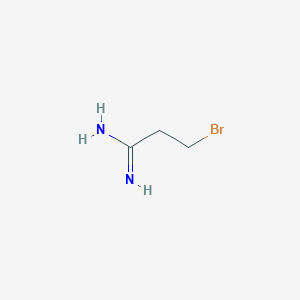
3-Bromopropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BROMO-PROPIONAMIDINE is an organic compound with the molecular formula C3H7BrN2 and a molecular weight of 151.01 g/mol . It is a white solid widely used in organic synthesis due to its versatility as a building block for various compounds . This compound plays a crucial role in pharmaceutical research, agrochemical development, and material science .
Méthodes De Préparation
The synthesis of 3-BROMO-PROPIONAMIDINE typically involves the reaction of 3-bromopropionitrile with ammonia or an amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
3-BROMO-PROPIONAMIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-BROMO-PROPIONAMIDINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-BROMO-PROPIONAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-BROMO-PROPIONAMIDINE can be compared with other similar compounds, such as:
3-Bromopropylamine: This compound has a similar structure but lacks the amidine group, making it less versatile in certain synthetic applications.
3-Bromo-N-hydroxy-propionamidine: This compound has an additional hydroxyl group, which can influence its reactivity and applications.
3-Bromobutanamidine: This compound has an extended carbon chain, which can affect its physical and chemical properties.
The uniqueness of 3-BROMO-PROPIONAMIDINE lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
885959-29-5 |
|---|---|
Formule moléculaire |
C3H7BrN2 |
Poids moléculaire |
151.01 g/mol |
Nom IUPAC |
3-bromopropanimidamide |
InChI |
InChI=1S/C3H7BrN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
Clé InChI |
GOYXYAMYJQNFGE-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


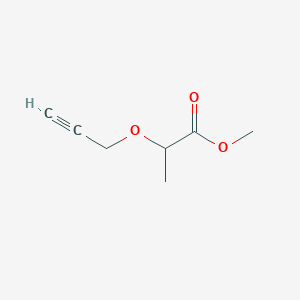
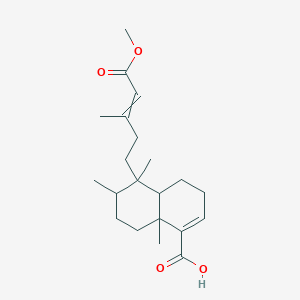
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
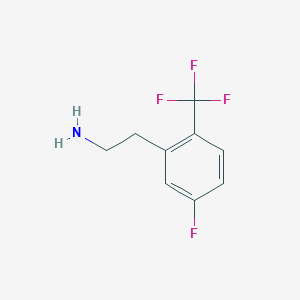
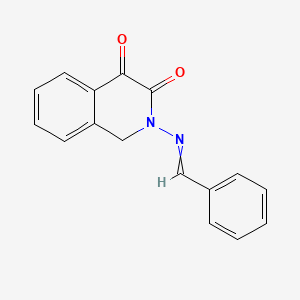
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
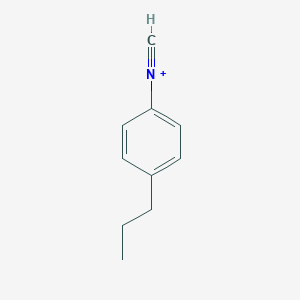
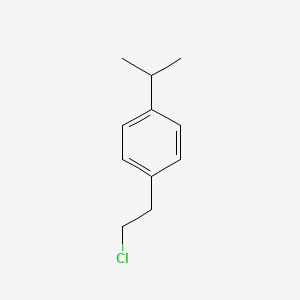
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)

![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)
